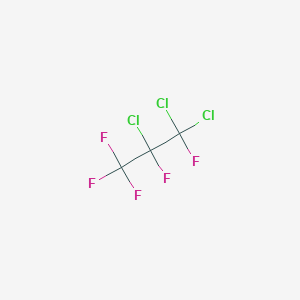

1,1,2-Trichloropentafluoropropane

Description

Properties

Molecular Formula |

C3Cl3F5 |

|---|---|

Molecular Weight |

237.38 g/mol |

IUPAC Name |

1,1,2-trichloro-1,2,3,3,3-pentafluoropropane |

InChI |

InChI=1S/C3Cl3F5/c4-1(7,2(5,6)8)3(9,10)11 |

InChI Key |

BIPNYHXPHOUMCL-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)F)(C(F)(Cl)Cl)(F)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1,1,2-Trichloropentafluoropropane, highlighting differences in halogen substitution, physical properties, and regulatory status:

*Molecular weight calculated based on standard atomic weights.

Structural and Functional Differences

Chlorine/Fluorine Substitution :

- The target compound (this compound) has chlorine at positions 1, 1, and 2, whereas 1,1,1-Trichloropentafluoropropane (CAS 4259-43-2) has all three chlorines at position 1. This difference affects molecular polarity and interactions with biological/environmental systems .

- 1,1,2-Trichloro-1,3,3,3-tetrafluoropropane (CAS 431-84-5) has one fewer fluorine atom, reducing its overall stability compared to pentafluorinated analogs .

- The target compound’s inclusion in banned lists suggests it shares environmental risks with other CFCs .

Physical and Chemical Properties

Volatility :

- While direct data for the target compound is lacking, analogs like 1,1,2-Trichloroethane (CAS 79-00-5) have a boiling point of 114°C (). The higher fluorine content in this compound likely lowers its boiling point compared to less halogenated compounds .

- Henry’s Law constants for 1,1,2-Trichloroethane (7.5 × 10⁻⁴ atm·m³/mol) suggest moderate volatility, which may differ in fluorinated analogs due to increased molecular weight .

Persistence :

- The C-Cl bond strength and fluorine’s electron-withdrawing effects likely enhance environmental persistence, similar to regulated CFCs like CFC-215 .

Preparation Methods

Catalytic Fluorination of Chlorinated Propanes

The fluorination of 1,1,2-trichloropropane (CCl₃CH₂CH₂Cl) with hydrogen fluoride (HF) remains the most scalable method. Patent US5574192A details a liquid-phase reaction using antimony pentachloride (SbCl₅) or tantalum fluoride (TaF₅) catalysts at 135–170°C. Key parameters include:

-

Pressure : 1,500–5,000 kPa to maintain HF in liquid phase.

-

Molar Ratios : HF-to-substrate ratios of 5:1 to 10:1 minimize byproducts like CF₃CH₂CF₂Cl (HCFC-244fa).

Post-reaction purification involves distillation to isolate CF₃CFCl₂ from unreacted HF and oligomers. Corrosion-resistant reactors (e.g., Inconel or Monel alloys) are mandatory due to HF’s reactivity.

Table 1: Fluorination Reaction Conditions and Yields

| Parameter | Optimal Range | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| Temperature | 135–170°C | 85–92 | 78–84 |

| Pressure | 2,500 kPa | 90 | 82 |

| HF:Molar Ratio | 8:1 | 88 | 80 |

| Catalyst (SbCl₅) | 8 wt% | 92 | 84 |

Reductive Dechlorination of Perchlorinated Intermediates

Patent 5315048 demonstrates the hydrogenolysis of 1,2,3-trichloropentafluoropropane (ClCF₂CFClCF₂Cl) over palladium/alumina catalysts. At 190–250°C and atmospheric pressure, H₂ reduces central chlorines selectively:

Platinum and ruthenium catalysts achieve similar efficiencies but require higher H₂ partial pressures (3–10 atm). Continuous-flow systems with 3–20 second contact times yield 70–75% CF₃CFCl₂, with residual HCl scrubbed via aqueous bases.

Alternative Pathways: Telomerization and Isomerization

Isomerization of 1,1,1,3,3-Pentachloropropane

Isomerization catalysts (e.g., FeCl₃ or AlCl₃) rearrange CCl₃CH₂CCl₃ to 1,1,2-trichloropropane derivatives at 80–120°C. Subsequent fluorination with HF/SbCl₅ generates CF₃CFCl₂, albeit with <50% selectivity due to competing C-Cl bond activation.

Industrial-Scale Production and Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.